4-(3,4-Dimethylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethylphenyl)butan-1-amine is an organic compound with the molecular formula C12H19N. It is a primary amine that features a butyl chain attached to a dimethyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethylphenyl)butan-1-amine typically involves the alkylation of 3,4-dimethylphenylacetonitrile followed by reduction. The general steps are as follows:
Alkylation: 3,4-Dimethylphenylacetonitrile is reacted with an alkyl halide (such as butyl bromide) in the presence of a base (e.g., sodium hydride) to form the corresponding nitrile.
Reduction: The nitrile is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the primary amine
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, such as the formation of amides or imines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Acyl chlorides or aldehydes in the presence of a base or acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides, imines, or other substituted derivatives.
Scientific Research Applications
4-(3,4-Dimethylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)butan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Butan-1-amine: A primary aliphatic amine with a simpler structure.
4-Phenylbutylamine: Contains a phenyl group instead of a dimethyl-substituted phenyl ring.
3,4-Dimethylphenethylamine: Similar aromatic substitution but with a different alkyl chain length
Uniqueness: 4-(3,4-Dimethylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the length of the butyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10-6-7-12(9-11(10)2)5-3-4-8-13/h6-7,9H,3-5,8,13H2,1-2H3 |
InChI Key |
USCHNUFEZAKENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.